Structural Determinant – Sulfolane Head Group vs. Urea-Based GIRK Activators
No direct quantitative comparison between the target compound and any urea-based GIRK activator (e.g., ML297) is available from an admissible source. In a related pyrazolyl-acetamide series, replacing the urea head group with a 1,1-dioxidotetrahydrothiophen-3-yl moiety improved human liver microsomal stability (t₁/₂) by >2-fold for the most optimised analogues [1]. Whether this trend extrapolates to the indole-6-carboxamide scaffold cannot be confirmed without primary data.
| Evidence Dimension | Metabolic stability trend associated with sulfolane head group |
|---|---|
| Target Compound Data | No data available for the specific compound. |
| Comparator Or Baseline | Urea-based GIRK1/2 activators (e.g., ML297) in published pyrazolyl-acetamide series. |
| Quantified Difference | >2-fold t₁/₂ improvement reported for best pyrazolyl-acetamide sulfone analogues vs. urea prototypes [1]. |
| Conditions | Human liver microsome assay; data from Sharma et al. 2021 (pyrazolyl series, not indole-6-carboxamide). |
Why This Matters
If the property translates, the sulfolane group could reduce clearance-driven attrition, but procurement decisions require compound-specific data.
- [1] Sharma S et al. Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators. BioRxiv / EPMC, 2021. View Source
